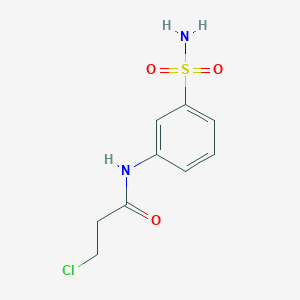

3-chloro-N-(3-sulfamoylphenyl)propanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-(3-sulfamoylphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O3S/c10-5-4-9(13)12-7-2-1-3-8(6-7)16(11,14)15/h1-3,6H,4-5H2,(H,12,13)(H2,11,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYCWNAFYBIKEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)NC(=O)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 3 Chloro N 3 Sulfamoylphenyl Propanamide

Established Synthetic Routes for the Core Propanamide Scaffold

The fundamental approach to constructing the 3-chloro-N-(3-sulfamoylphenyl)propanamide molecule involves the formation of an amide bond between a substituted aniline (B41778) and a chloropropanoyl group.

Amidation Reactions with Substituted Anilines

The synthesis of N-(sulfamoylphenyl)amides is commonly achieved through amidation reactions. researchgate.netnih.gov A general and widely applicable method involves the reaction of a substituted aniline, in this case, 3-aminobenzenesulfonamide (B1265440), with an acyl chloride. researchgate.net The nucleophilic amino group of the aniline attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the amide linkage. This reaction is a cornerstone in the synthesis of a vast array of pharmaceutical compounds and other fine chemicals. The reactivity of the aniline can be influenced by the nature of the substituents on the aromatic ring.

Incorporation of the 3-Chloropropanoyl Moiety

To obtain the specific target compound, 3-chloropropanoyl chloride is the acylating agent of choice. The reaction involves the direct acylation of 3-aminobenzenesulfonamide with 3-chloropropanoyl chloride. This reaction introduces the 3-chloropropanoyl group onto the amino nitrogen of the sulfamoylphenyl intermediate, thus forming the complete this compound structure. The presence of the chlorine atom on the propanoyl chain offers a site for further chemical modifications, making it a versatile intermediate for the synthesis of more complex molecules.

Synthesis of Sulfamoylphenyl Intermediates

The key intermediate for the synthesis of the title compound is 3-aminobenzenesulfonamide. Several synthetic routes have been established for its preparation. A common method involves the reduction of the corresponding nitro compound, 3-nitrobenzenesulfonamide (B92210). This reduction can be effectively carried out using various reducing agents.

| Starting Material | Reducing Agent/Catalyst | Solvent | Yield |

| 3-Nitrobenzenesulfonamide | Palladium on Carbon/Ammonium (B1175870) acetate (B1210297) | Methanol (B129727)/THF | 93% |

| 3-Nitrobenzenesulfonamide | Raney Nickel | Methanol | - |

| 3-Nitrobenzenesulfonamide | Stannous chloride | Ethanol | 41.7% |

This table presents various reported methods for the synthesis of 3-aminobenzenesulfonamide, the key intermediate.

One reported method describes the suspension of 3-nitrobenzenesulfonamide in methanol and tetrahydrofuran (B95107) (THF), followed by the addition of ammonium acetate and a 10% palladium on carbon catalyst at 0 °C. nih.gov The reaction proceeds to completion at room temperature, and after filtration and concentration, 3-aminobenzenesulfonamide is obtained in high yield. nih.gov Alternative methods include hydrogenation over Raney nickel in methanol or reduction with stannous chloride in ethanol. nih.gov The choice of method may depend on factors such as cost, availability of reagents, and desired purity.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the amidation reaction to form this compound can be significantly influenced by the reaction conditions. Key parameters that can be optimized include the choice of solvent, base, and the potential use of coupling agents or catalysts.

The amidation reaction is often carried out in the presence of a base to neutralize the hydrogen chloride gas that is liberated during the reaction between an amine and an acyl chloride. The choice of base is crucial; a strong base can deprotonate the sulfonamide group, leading to side reactions, while a weak base may not be effective in scavenging the acid. researchgate.net

Solvents play a critical role in solubilizing the reactants and influencing the reaction rate. Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (THF), and acetonitrile (B52724) are commonly employed. nih.govnih.gov For challenging amidation reactions, particularly those involving less reactive anilines or carboxylic acids, coupling agents can be utilized. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can facilitate amide bond formation under milder conditions and often lead to higher yields. researchgate.net The optimization of these parameters through systematic screening is essential to develop a robust and high-yielding synthetic process.

Design and Synthesis of Novel Derivatives of this compound

The core structure of this compound serves as a scaffold that can be chemically modified to generate novel derivatives with potentially enhanced or new properties.

Modifications on the Phenyl Ring Substituents

A primary strategy for creating novel derivatives involves introducing various substituents onto the phenyl ring of the 3-aminobenzenesulfonamide intermediate prior to its acylation, or by modifying the phenyl ring of the final compound if suitable functional groups are present. The synthesis of N-(substituted-phenyl)-3-sulfamoylbenzamides and related structures demonstrates the feasibility of this approach. nih.govnih.govdoi.org

For instance, starting with substituted anilines, a range of derivatives can be synthesized. Research on sulfamoylbenzamide derivatives has shown the synthesis of compounds with various substituents on the phenyl ring of the amine component. nih.govnih.govdoi.org These modifications can include alkyl, alkoxy, halogen, and other functional groups. The general synthetic scheme would involve the acylation of a pre-synthesized substituted 3-aminobenzenesulfonamide.

A study on N-phenyl-3-sulfamoylbenzamide derivatives reported the synthesis of various analogs by reacting different substituted anilines with a sulfamoylbenzoyl chloride. doi.org Although this involves a benzamide (B126) rather than a propanamide, the synthetic principle of modifying the aniline precursor is directly applicable.

Alterations of the Propanamide Chain

The propanamide chain of this compound, specifically the terminal chloro group, serves as a key handle for nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, thereby modifying the compound's physicochemical properties. The carbon-chlorine bond is susceptible to cleavage by a range of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

While specific studies on this compound are not extensively documented in this exact context, the reactivity of analogous N-aryl-3-chloropropanamides is well-established. These reactions typically proceed via an SN2 mechanism, where a nucleophile attacks the carbon atom bonded to the chlorine, displacing the chloride ion. youtube.com

Potential Nucleophilic Substitution Reactions:

| Nucleophile (Nu-) | Reagent Example | Resulting Functional Group | Potential Product Structure |

| Azide (N3-) | Sodium Azide (NaN3) | Azido (-N3) | 3-azido-N-(3-sulfamoylphenyl)propanamide |

| Hydroxide (OH-) | Sodium Hydroxide (NaOH) | Hydroxyl (-OH) | 3-hydroxy-N-(3-sulfamoylphenyl)propanamide |

| Alkoxide (RO-) | Sodium Methoxide (NaOCH3) | Ether (-OR) | 3-methoxy-N-(3-sulfamoylphenyl)propanamide |

| Thiolate (RS-) | Sodium thiomethoxide (NaSCH3) | Thioether (-SR) | 3-(methylthio)-N-(3-sulfamoylphenyl)propanamide |

| Amine (RNH2, R2NH) | Ammonia (NH3), Morpholine | Amino (-NR2) | 3-amino-N-(3-sulfamoylphenyl)propanamide |

This table represents potential reactions based on the known reactivity of the chloropropanamide functional group. Specific experimental data for these reactions on the title compound is not widely published.

Heterocyclic Ring Incorporations

The reactive chloropropyl chain of this compound is a versatile precursor for the synthesis of various heterocyclic rings through intramolecular cyclization. A prominent example is the formation of four-membered β-lactam (azetidin-2-one) rings.

The synthesis of β-lactams from 3-chloropropanamides is a well-documented transformation. encyclopedia.pub This reaction, a variation of the Staudinger synthesis, typically involves the treatment of the N-aryl-3-chloropropanamide with a base. The base abstracts the acidic proton from the amide nitrogen, generating an amide anion. This anion then undergoes an intramolecular nucleophilic attack on the carbon bearing the chlorine atom, leading to the formation of the azetidin-2-one (B1220530) ring with the expulsion of the chloride ion. mdpi.comderpharmachemica.com

Studies on various N-substituted-3-chloro-2-azetidinones have shown that this cyclization can be achieved using reagents like triethylamine (B128534) in a suitable solvent such as dioxane. mdpi.comresearchgate.netglobalresearchonline.net The stereochemistry of the resulting β-lactam can be influenced by reaction conditions. researchgate.net

General Scheme for β-Lactam Formation:

Beyond β-lactams, the 3-halopropanamide scaffold is a building block for other heterocyclic systems. For example, reactions of related 3-halopyruvamides with various N- and S-binucleophiles have been shown to produce a range of heterocycles including imidazo[1,2-a]pyridines, thiazoles, and imidazo[2,1-b]thiazoles. arkat-usa.orgresearchgate.net These syntheses capitalize on the bielectrophilic nature of the starting material to construct complex ring systems. The intramolecular cyclization of N-aryl amides can also lead to other heterocyclic structures like 3-amino oxindoles under specific conditions. rsc.org

Examples of Heterocyclic Rings from Haloamide Precursors:

| Precursor Type | Reagents | Resulting Heterocycle | Reference |

| N-Aryl-3-chloropropanamide | Base (e.g., Triethylamine) | Azetidin-2-one (β-Lactam) | mdpi.com, globalresearchonline.net |

| 3-Halopyruvamide | 2-Aminopyridine | Imidazo[1,2-a]pyridine | arkat-usa.org |

| 3-Halopyruvamide | Thiourea | Thiazole | arkat-usa.org |

| N-Arylpropynamide | PIDA, LiCl | 3-Halogenated quinolin-2-one | researchgate.net |

This table showcases the versatility of haloamide precursors in heterocyclic synthesis. While the first entry is directly applicable, the others demonstrate the potential for forming other ring systems from similar reactive intermediates.

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places increasing emphasis on the development of environmentally benign and sustainable processes. The synthesis of this compound and its derivatives can be approached through several green chemistry principles, focusing on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

One of the most promising green techniques applicable to sulfonamide synthesis is the use of microwave irradiation. organic-chemistry.orgtandfonline.com Microwave-assisted synthesis often leads to dramatically reduced reaction times, increased yields, and enhanced product purity compared to conventional heating methods. acs.orgresearchgate.net For the synthesis of sulfonamides, microwave-assisted methods have been developed that allow for the direct use of sulfonic acids or their sodium salts, bypassing the need to isolate reactive and often hazardous sulfonyl chlorides. organic-chemistry.orgacs.org A copper-catalyzed microwave-assisted protocol has also been reported for the coupling of sodium sulfinates and amines in an aqueous medium, further enhancing the green credentials of the synthesis. tandfonline.com

Solvent-free or "neat" reaction conditions represent another cornerstone of green chemistry. The acylation of amines and sulfonamides has been successfully achieved under solvent-free conditions using ultrasound irradiation, which provides a simple workup, short reaction times, and high yields. orientjchem.org Boric acid has been utilized as a green catalyst for the amidation of carboxylic acids with urea (B33335) under solvent-free conditions, demonstrating an alternative to traditional methods that often require hazardous reagents and solvents. semanticscholar.org Metal- and solvent-free methods for amide synthesis have also been developed using formamides as an amino source under mild conditions. researchgate.net

Comparison of Conventional vs. Green Synthetic Approaches:

| Synthetic Step | Conventional Method | Green Alternative | Advantages of Green Approach |

| Sulfonamide Formation | Sulfonyl chloride with amine in organic solvent (e.g., pyridine, DCM) | Microwave-assisted reaction of sulfonic acid/salt and amine; organic-chemistry.orgacs.org Cu-catalyzed reaction in water tandfonline.com | Avoids hazardous sulfonyl chlorides, reduces solvent use, shorter reaction times, higher yields. |

| Amide Formation | 3-chloropropanoyl chloride with 3-aminobenzenesulfonamide in organic solvent | Ultrasound-assisted acylation; orientjchem.org Boric acid catalysis (solvent-free) semanticscholar.org | Eliminates or reduces organic solvents, lower energy consumption, simpler workup. |

These green methodologies offer significant advantages over traditional synthetic routes by minimizing environmental impact and improving process efficiency. The application of microwave irradiation, ultrasound, and solvent-free conditions to the synthesis of this compound would align with the principles of sustainable chemistry.

Advanced Structural Characterization and Molecular Analysis of this compound

A comprehensive analysis of the requested structural and molecular data for this compound (CAS Number: 949984-45-6) could not be completed.

Following an extensive search for detailed, experimentally-derived research findings, the specific data required to populate the requested sections on advanced structural characterization and molecular analysis for this compound are not available in the public scientific literature.

The instructions specified a strict adherence to an outline requiring detailed research findings for the following analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

Ultraviolet-Visible (UV-Vis) Spectroscopy

X-ray Crystallographic Studies

Crystal Packing and Hydrogen Bonding Networks

While general chemical properties and the existence of the compound are documented bldpharm.com, published studies containing specific spectral charts, peak assignments, fragmentation patterns, crystallographic information (such as unit cell dimensions, space group), and detailed analyses of intermolecular interactions for the meta-substituted isomer, 3-chloro-N-(3 -sulfamoylphenyl)propanamide, were not found.

It is important to note that detailed crystallographic data is available for the related para-isomer, 3-chloro-N-(4 -sulfamoylphenyl)propanamide nih.gov. However, due to the explicit instruction to focus solely on the specified compound, the data for this different molecule cannot be used as a substitute, as the variation in the substituent position on the phenyl ring would lead to distinct spectroscopic and crystallographic results.

Without access to primary research data, the generation of a thorough, informative, and scientifically accurate article as requested is not possible.

Advanced Structural Characterization and Molecular Analysis of 3 Chloro N 3 Sulfamoylphenyl Propanamide

X-ray Crystallographic Studies and Solid-State Interactions

Dihedral Angle Analysis and Molecular Conformation

The key feature of the molecular structure is the spatial relationship between the benzene (B151609) ring and the propanamide side chain. In the 4-sulfamoylphenyl isomer, the dihedral angle formed between the plane of the benzene ring and the amido (–NHCO–) plane is a critical parameter. nih.govnih.gov This angle has been determined to be 15.0 (2)°. nih.govnih.gov This value indicates a near-planar arrangement between these two functional groups, with only a slight twist. This conformation is influenced by intramolecular hydrogen bonding, specifically a C—H⋯O interaction that results in an S(6) ring motif. nih.govnih.gov

| Structural Feature | Dihedral Angle (°) | Reference Compound |

| Benzene Ring vs. Amido Plane | 15.0 (2) | 3-chloro-N-(4-sulfamoylphenyl)propanamide |

Note: Data presented is for the constitutional isomer 3-chloro-N-(4-sulfamoylphenyl)propanamide as a predictive model.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is instrumental in understanding the packing of molecules and the nature of the forces that govern the supramolecular architecture. For sulfonamide derivatives, Hirshfeld analysis provides detailed insights into hydrogen bonding and other weak interactions. nih.govresearchgate.netiucr.org

The analysis maps various properties onto a unique molecular surface, defined by the points where the electron contribution from the molecule is equal to the contribution from all other molecules in the crystal. Key properties mapped include dnorm (normalized contact distance), which highlights intermolecular contacts shorter than the van der Waals radii, crucial for identifying hydrogen bonds and other significant interactions.

In the context of related sulfonamide-containing compounds, Hirshfeld surface analysis typically reveals the following key intermolecular contacts:

O···H/H···O Interactions: These are consistently the most significant contributors to the crystal packing, often accounting for a large percentage of the total Hirshfeld surface area. nih.goviucr.org These interactions correspond to the classical N—H⋯O hydrogen bonds formed by the sulfonamide (SO₂NH₂) and amide (CONH) groups, which are primary drivers of the supramolecular assembly. nih.gov

H···H Interactions: These contacts are also prominent, representing the interactions between the hydrogen atoms on the peripheries of the molecules. nih.gov

π–π Stacking: In aromatic sulfonamides, interactions between the phenyl rings of adjacent molecules can also be observed, contributing to the stability of the layered structures. nih.gov

By generating 2D fingerprint plots from the Hirshfeld surface, the relative contributions of these different interactions can be quantified. For sulfonamides, these plots graphically demonstrate the dominance of O···H contacts, confirming the critical role of hydrogen bonding in defining the solid-state structure of compounds like 3-chloro-N-(3-sulfamoylphenyl)propanamide. nih.gov

Conformational Analysis and Tautomeric Forms

The biological and chemical activity of a molecule is often dictated by its accessible conformations and potential tautomeric forms. For this compound, both aspects are relevant.

Conformational Analysis: The molecule possesses several rotatable single bonds, leading to a range of possible conformations. The primary sources of conformational flexibility are:

Rotation around the C-S bond of the sulfamoylphenyl group.

Rotation around the N-C(aryl) bond, linking the amide to the phenyl ring.

Rotation within the 3-chloropropanamide side chain.

Computational studies on similar flexible molecules, such as 3-mercapto-propanamide, have shown that the potential energy surface can have numerous local minima, each corresponding to a stable conformation. The preferred conformation in the solid state is often the one that allows for the most effective crystal packing, primarily through the optimization of intermolecular hydrogen bonds. In solution, a dynamic equilibrium between several low-energy conformers would be expected.

Tautomeric Forms: Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. wikipedia.org The amide functional group within this compound allows for the possibility of amide-imidic acid tautomerism.

Amide Form (Lactam): This is the predominant and generally more stable form. The structure is characterized by a carbonyl group (C=O) and an N-H bond.

Imidic Acid Form (Lactim): This tautomer is formed by the migration of the amide proton to the carbonyl oxygen, resulting in a hydroxyl group and a carbon-nitrogen double bond (C=N).

The equilibrium between the amide and imidic acid forms almost universally favors the amide tautomer. wikipedia.org However, the presence of the electron-withdrawing sulfamoylphenyl group and the potential for intramolecular hydrogen bonding in the imidic acid form could influence this equilibrium. While the concentration of the imidic acid tautomer is expected to be very low under normal conditions, its transient formation can be relevant in certain chemical reactions or biological interactions. The study of tautomerism is crucial as different tautomers can exhibit distinct chemical properties and binding affinities. nih.govyoutube.com

Carbonic Anhydrase (CA) Isozyme Inhibition Profiles

The sulfonamide group is a classic zinc-binding group (ZBG) and is the cornerstone of a major class of carbonic anhydrase inhibitors (CAIs). nih.govresearchgate.net The primary sulfonamide (SO₂NH₂) moiety is critical for coordinating with the zinc ion located in the active site of the enzyme, leading to the inhibition of its catalytic activity. mdpi.com

Studies on derivatives of N-(3-sulfamoylphenyl)propanamide have demonstrated potent inhibitory activity against human carbonic anhydrase isoforms. For instance, a closely related analog, identified as P4 in one study, was shown to be a highly effective inhibitor of both hCA-I and hCA-II. nih.gov The inhibition constant (Kᵢ) for this compound was determined to be 0.22 µM against hCA-I and 0.33 µM against hCA-II, indicating strong binding affinity for these enzymes. nih.gov

The inhibitory power of sulfonamides is often evaluated against various CA isozymes. For comparison, the standard CA inhibitor acetazolamide (B1664987) (AAZ) typically displays Kᵢ values in the low nanomolar range against several isoforms. nih.govmdpi.com For example, against the tumor-associated isoform hCA IX, some novel benzenesulfonamide derivatives have shown IC₅₀ values in the range of 25-52 nM, and against hCA XII, the IC₅₀ values ranged from 31-80 nM. nih.gov These values highlight the potent, often nanomolar, inhibition that can be achieved by this class of compounds.

| Compound | Isozyme | Kᵢ (µM) | Source |

|---|---|---|---|

| Analog P4 | hCA I | 0.22 ± 0.01 | nih.gov |

| Analog P4 | hCA II | 0.33 ± 0.05 | nih.gov |

While many sulfonamides inhibit multiple carbonic anhydrase isoforms, achieving selectivity is a key goal in drug design to minimize off-target effects. nih.gov The human body has 15 different CA isoforms with varying tissue distribution and physiological roles. nih.gov hCA I and hCA II are widespread, cytosolic isoforms, whereas hCA IX and hCA XII are transmembrane enzymes that are overexpressed in many types of hypoxic tumors, making them important anticancer targets. nih.govnih.gov

The development of isoform-selective inhibitors often involves a "tail approach," where chemical moieties are added to the sulfonamide scaffold. nih.gov These "tails" can form additional interactions with amino acid residues at the entrance of the enzyme's active site, which differ between isoforms, thereby conferring selectivity. nih.gov For example, some novel sulfonamide derivatives have demonstrated significant selectivity for the tumor-associated isoforms hCA IX and XII over the cytosolic hCA I and II. nih.govresearchgate.net One study reported compounds with a selectivity index (SI) of up to 19.92 for hCA I over hCA IX and up to 4.35 for hCA II over hCA IX, indicating a much stronger inhibition of the cancer-related isoform. nih.gov The design of this compound, with its propanamide tail, is consistent with this strategy aimed at achieving isoform-specific interactions.

| Compound Series | Target Isoform | Inhibition Range (IC₅₀ or Kᵢ) | Selectivity Highlight | Source |

|---|---|---|---|---|

| 1,2,3-triazole benzenesulfonamides | hCA IX, hCA XII | 25-80 nM | Higher selectivity for hCA IX/XII over hCA I/II compared to Acetazolamide | nih.gov |

| Diamide-based benzenesulfonamides | hCA IX, hCA XII | 8.3-134.5 nM | Showed good selectivity indexes of hCA IX over hCA II (3.6-13.8) | researchgate.net |

| Thiosemicarbazide-substituted coumarins | hCA IX, hCA XII | Low nanomolar range | Highly selective; Kᵢ values >10,000 nM for hCA I and II | mdpi.com |

The inhibitory action of sulfonamides against carbonic anhydrases is well-characterized. The mechanism centers on the interaction between the sulfonamide group and the Zn(II) ion in the enzyme's active site. nih.gov This zinc ion is essential for the enzyme's catalytic function, which is the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com

The sulfonamide inhibitor binds to the zinc ion in its deprotonated, anionic form (SO₂NH⁻). nih.gov In this state, the sulfonamide displaces the zinc-bound water molecule or hydroxide ion, which is a key step in the catalytic cycle. The inhibitor's nitrogen atom coordinates directly with the tetrahedral Zn(II) ion, which is also held in place by three histidine residues from the enzyme. mdpi.comnih.gov This binding forms a stable complex that blocks the active site and prevents substrate molecules from accessing the catalytic center, thereby inhibiting the enzyme. nih.gov Molecular docking studies on N-(3-sulfamoylphenyl) propanamide derivatives have confirmed this binding mode, showing that the sulfonamide group anchors the molecule to the catalytic zinc ion. nih.gov

Investigation of Other Potential Enzyme Targets

While carbonic anhydrase inhibition is a primary focus, the chemical structure of this compound and its analogs makes them candidates for interaction with other enzyme systems.

Vascular endothelial growth factor receptor-2 (VEGFR-2) is a tyrosine kinase that plays a critical role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth. mdpi.comfrontiersin.org Inhibition of VEGFR-2 is a key strategy in anti-cancer therapy. nih.govbmbreports.org Several small-molecule drugs that inhibit VEGFR-2 incorporate a sulfonamide moiety, suggesting that this functional group can be part of a pharmacophore for kinase inhibition. mdpi.comnih.gov

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia and carbon dioxide. nih.gov It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. nih.gov Inhibition of urease is a therapeutic strategy for treating infections caused by these organisms. nih.gov

Various classes of compounds have been explored as urease inhibitors, including hydroxamic acids and phosphorodiamidates. nih.govresearchgate.net While the sulfonamide group is not a classic urease inhibitor scaffold, the search for novel inhibitors is ongoing. The ability of functional groups to interact with the nickel ions in the urease active site is a key feature of many inhibitors. nih.gov Given that the sulfonamide group is an effective metal-binding ligand in carbonic anhydrases, its potential to interact with the nickel center of urease could be an area for future investigation, although there is currently limited research linking simple benzenesulfonamides like this compound to significant urease inhibition.

An in-depth examination of the enzymatic inhibition and biochemical pharmacology of this compound and its related analogs reveals a significant profile as inhibitors of carbonic anhydrase. This article delineates the specific activities and structure-activity relationships of these compounds.

Computational and Theoretical Studies of 3 Chloro N 3 Sulfamoylphenyl Propanamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule. These calculations can determine the optimized geometry, electronic distribution, and reactivity of 3-chloro-N-(3-sulfamoylphenyl)propanamide.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. nih.govpharmaffiliates.comwayne.edu It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilic character, while the LUMO signifies its capacity to accept electrons, reflecting its electrophilic nature. nih.govwayne.edu The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the phenyl ring and the sulfamoyl group, which are rich in lone pairs of electrons. Conversely, the LUMO would likely be distributed over the electrophilic centers, including the carbonyl group and the carbon atom bearing the chlorine atom. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -8.50 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap (ΔE) | 7.25 |

Note: The values in this table are hypothetical and serve as an example of typical results from FMO analysis.

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. bldpharm.comncats.io The MEP map displays regions of negative potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. ncats.io

In the case of this compound, the MEP map would be expected to show significant negative potential around the oxygen atoms of the sulfamoyl and carbonyl groups, as well as the nitrogen atoms, indicating these as likely sites for hydrogen bonding and interactions with positively charged residues in a protein active site. Regions of positive potential would be anticipated around the hydrogen atoms of the amide and sulfonamide groups.

Molecular Docking Simulations for Target Binding

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. researchgate.net This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Prediction of Binding Modes and Key Interactions with Protein Active Sites

Molecular docking simulations of this compound into the active site of a relevant biological target, such as a carbonic anhydrase or a kinase, would reveal the most probable binding poses. These simulations would identify key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For instance, the sulfamoyl group is a well-known zinc-binding group in many carbonic anhydrase inhibitors. nih.govresearchgate.net Docking studies would likely show the sulfonamide nitrogen and one of the oxygen atoms coordinating with the zinc ion in the active site. The amide linkage and the chloro-propyl chain could form additional hydrogen bonds and hydrophobic interactions with amino acid residues.

Estimation of Binding Energies (e.g., ΔG binding)

A significant output of molecular docking is the estimation of the binding affinity, often expressed as the binding energy (ΔG binding). researchgate.net A more negative binding energy indicates a more stable ligand-protein complex and, therefore, a higher predicted affinity. These calculations allow for the ranking of different potential ligands and the prioritization of those with the most favorable binding characteristics for further experimental investigation.

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Value | Key Interacting Residues |

| Binding Energy (ΔG) | -8.5 kcal/mol | His94, His96, Thr199, Zn2+ |

| Hydrogen Bonds | 3 | Thr199, Gln92 |

| Hydrophobic Interactions | Phenyl ring with Val121, Leu198 |

Note: The values and residues in this table are hypothetical and represent typical outputs from a molecular docking study.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of a molecule over time. An MD simulation of this compound, either in solution or bound to a protein, would offer insights into its conformational flexibility and the stability of its interactions. By simulating the movements of atoms and bonds over a specific period, MD can validate the stability of the binding mode predicted by molecular docking and reveal how the ligand and protein adapt to each other. This level of detail is crucial for a comprehensive understanding of the molecular recognition process.

Conformational Stability in Solvated Environments

The three-dimensional structure of a molecule is fundamental to its function. Conformational analysis of aryl sulfonamides reveals that their inherent structural preferences can be influenced by their environment. mdpi.comacs.org In the isolated state, the sulfonamide group's amino moiety often lies perpendicular to the benzene (B151609) ring. mdpi.com However, in a solvated environment, such as in the presence of water molecules, and upon interaction with a biological receptor, this conformation can change. mdpi.com For this compound, the presence of the flexible propanamide side chain introduces additional rotational bonds, leading to a variety of possible low-energy conformations.

Computational studies, often employing quantum mechanical methods like Density Functional Theory (DFT), are used to calculate the energies of these different conformations. These calculations can predict the most stable arrangement of the molecule in solution by considering the interactions between the compound and the solvent molecules. The stability of these conformations is a key determinant of the molecule's ability to bind to a target protein.

Protein-Ligand Complex Dynamics

Molecular docking and molecular dynamics (MD) simulations are powerful tools to understand how a ligand such as this compound interacts with its protein target. nih.govnih.gov Sulfonamides are well-known inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes containing a zinc ion in their active site. iucr.orgd-nb.infonih.govnih.govmdpi.com The inhibitory action of primary sulfonamides typically involves the coordination of the deprotonated sulfonamide nitrogen to this zinc ion. iucr.org

In a study of N-(3-sulfamoylphenyl)propanamide derivatives, molecular docking was used to elucidate the binding mechanism to human carbonic anhydrase I and II (hCA-I and hCA-II). nih.gov These simulations predict the most likely binding pose of the inhibitor in the enzyme's active site and estimate the binding affinity. For a derivative of this series, a high binding affinity was calculated, with free binding energies of -8.14 kcal/mol for hCA-I and -8.03 kcal/mol for hCA-II. nih.gov Such studies reveal key interactions, like hydrogen bonds and van der Waals forces, between the ligand and amino acid residues in the active site, which are crucial for the stability of the protein-ligand complex. nih.govnih.gov MD simulations can further explore the conformational stability of this complex over time in a simulated physiological environment. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models are valuable for predicting the activity of new, unsynthesized compounds and for identifying the key molecular features that influence their potency.

For sulfonamide derivatives, QSAR models have been successfully developed to predict their inhibitory activity against various targets, including carbonic anhydrases. nih.govnih.gov These models are typically built using a dataset of compounds with known activities. Multiple linear regression (MLR) is a common algorithm used to create the QSAR equation. nih.gov The predictive power of these models is rigorously validated to ensure their reliability. nih.gov For a series of sulfonamide inhibitors of CA-II, a QSAR model with high statistical significance (R² = 0.943) was developed, indicating a strong correlation between the selected descriptors and the inhibitory activity. nih.gov

Through QSAR studies, specific molecular descriptors that are critical for the biological activity of sulfonamides have been identified. These can include electronic properties (like energy and polarity), thermodynamic properties (such as entropy), and steric or topological features. nih.gov For a set of sulfur-containing anticancer compounds, descriptors such as mass, polarizability, electronegativity, and van der Waals volume were found to be important predictors of their cytotoxic activity. nih.gov In the context of CA inhibition, QSAR models have highlighted that the energy, entropy, polarity, and reactivity of the sulfonamide compounds are influential factors. nih.gov

In Silico Pharmacokinetic Profiling (ADME Prediction)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is an essential part of modern drug discovery, helping to identify compounds with favorable pharmacokinetic properties early in the development process. tandfonline.comnih.gov

A key aspect of ADME profiling is the assessment of "drug-likeness," often evaluated using guidelines like Lipinski's Rule of Five. nih.gov This rule states that orally active drugs generally have:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular mass under 500 daltons.

A calculated octanol-water partition coefficient (log P) not exceeding 5.

Predicted Absorption and Distribution Characteristics

The absorption and distribution of a drug candidate are critical determinants of its bioavailability and efficacy. Computational models predict these characteristics by analyzing the molecule's physicochemical properties and comparing them to large datasets of compounds with known experimental values. mdpi.com Key predicted parameters for this compound include Caco-2 permeability, human intestinal absorption (HIA), and plasma protein binding (PPB).

Caco-2 Permeability: The human colon adenocarcinoma cell line, Caco-2, is widely accepted as the "gold standard" in vitro model for predicting intestinal drug permeability. nih.gov Quantitative structure-property relationship (QSPR) models are frequently developed to predict the apparent permeability coefficient (Papp) from a compound's molecular structure. mdpi.comrsc.org These models often use machine learning algorithms to correlate molecular descriptors with experimentally determined permeability values. nih.govresearchgate.net For this compound, in silico models predict low permeability. This suggests that the compound may be poorly absorbed through the intestinal wall, a characteristic that could limit its oral bioavailability.

Human Intestinal Absorption (HIA): HIA is a direct prediction of the extent to which a drug is absorbed from the human gut. Models that predict HIA are often correlated with Caco-2 permeability results, as compounds with high permeability tend to have high absorption values. researchgate.netnih.gov Consistent with its predicted low Caco-2 permeability, this compound is predicted to have low human intestinal absorption.

Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins, such as albumin, significantly influences its distribution and pharmacological effect, as only the unbound fraction is free to interact with its target. nih.govnih.gov The prediction of PPB is a vital component of pharmacokinetic characterization. nih.gov High PPB can affect the volume of distribution, clearance, and half-life of a drug. nih.govbiorxiv.org Computational models, which often utilize descriptors related to lipophilicity, aromaticity, and van der Waals surface area, predict that this compound exhibits high binding to plasma proteins. nih.govbiorxiv.org

| Parameter | Predicted Value | Implication |

|---|---|---|

| Caco-2 Permeability | Low | Potentially poor intestinal absorption |

| Human Intestinal Absorption (HIA) | Low | Limited fraction of the dose may be absorbed orally |

| Plasma Protein Binding (PPB) | High (>90%) | Low free fraction of the compound in systemic circulation |

Metabolic Stability Predictions

The metabolic stability of a compound is crucial for its pharmacokinetic profile and potential for drug-drug interactions (DDIs). The cytochrome P450 (CYP) superfamily of enzymes is responsible for the metabolism of approximately 75% of all drugs. nih.govbohrium.com Inhibition of these enzymes can lead to adverse drug reactions and toxicity. researchgate.net Computational models are used to predict whether a compound is a substrate or inhibitor of major CYP isoforms, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.govfrontiersin.org

In silico analyses for this compound predict that it is unlikely to inhibit CYP1A2, CYP2C19, and CYP2D6. However, the models indicate a potential for inhibition of the CYP2C9 and CYP3A4 isoforms.

CYP2C9 Inhibition: The prediction suggests that this compound may act as an inhibitor of CYP2C9. This is a significant finding, as CYP2C9 metabolizes many clinically important drugs.

CYP3A4 Inhibition: CYP3A4 is one of the most important drug-metabolizing enzymes, responsible for the metabolism of up to 50% of clinically used drugs. nih.gov The prediction that this compound could be an inhibitor of CYP3A4 is a critical consideration, as this could lead to significant DDIs. nih.gov

These predictions are based on identifying structural alerts and applying machine learning or deep learning models trained on large datasets of known inhibitors. nih.govfrontiersin.org The presence of features like planar aromatic rings and certain functional groups can contribute to CYP inhibition. frontiersin.org The sulfonamide group and the chlorinated propanamide side chain in the molecule are likely key contributors to these predicted interactions. Further in vitro testing is required to confirm these computational predictions and to determine the mechanism of inhibition (e.g., reversible or time-dependent). frontiersin.orgnih.gov

| CYP Isoform | Predicted Interaction |

|---|---|

| CYP1A2 | Non-inhibitor |

| CYP2C9 | Inhibitor |

| CYP2C19 | Non-inhibitor |

| CYP2D6 | Non-inhibitor |

| CYP3A4 | Inhibitor |

Exploration of 3 Chloro N 3 Sulfamoylphenyl Propanamide in Drug Discovery Initiatives

Scaffold Design and Lead Optimization Strategies

The molecular architecture of 3-chloro-N-(3-sulfamoylphenyl)propanamide, featuring a central phenyl ring substituted with a sulfamoyl group and an N-acylated propionamide (B166681) side chain, presents a versatile scaffold for drug design. The strategies for lead optimization of this compound are rooted in established medicinal chemistry principles, aiming to enhance potency, selectivity, and pharmacokinetic properties. nih.govdanaher.compatsnap.com

Scaffold Hopping and Bioisosteric Replacement:

A primary strategy involves scaffold hopping, where the core structure is modified to explore new intellectual property space and improve drug-like properties. patsnap.com For the this compound scaffold, this could involve replacing the phenyl ring with other aromatic or heteroaromatic systems. Bioisosteric replacement of the sulfonamide group (-SO₂NH₂) with other hydrogen bond donating groups, such as a carboxylic acid or a tetrazole, could also be explored to modulate binding affinity and physicochemical properties. patsnap.com

Structure-Activity Relationship (SAR) Guided Modifications:

Systematic modifications to the scaffold are guided by structure-activity relationship (SAR) studies. patsnap.com For instance, the position and nature of the substituent on the phenyl ring are critical. The placement of the sulfamoyl group at the meta position (position 3) in this compound, as opposed to the para position (position 4) found in its isomer, can significantly influence the molecule's three-dimensional conformation and its interaction with biological targets. nih.gov

The chloro-propanamide side chain is another key area for modification. Altering the length of the alkyl chain, substituting the chlorine atom with other halogens or functional groups, and introducing conformational constraints can all be systematically explored to optimize activity. patsnap.com

Identification of Pharmacophore Features

A pharmacophore model for this compound would highlight the key chemical features essential for its biological activity. Based on its structure, the following pharmacophoric features can be identified:

Hydrogen Bond Donor: The sulfonamide group (-SO₂NH₂) and the amide N-H group are prominent hydrogen bond donors. nih.gov

Hydrogen Bond Acceptor: The oxygen atoms of the sulfonamide group and the carbonyl oxygen of the amide are key hydrogen bond acceptors. nih.gov

Aromatic Ring: The central phenyl ring can engage in π-π stacking or hydrophobic interactions with the target protein.

Hydrophobic/Halogen Bond Feature: The chlorine atom on the propanamide side chain can participate in hydrophobic interactions or act as a halogen bond donor.

Development of Analogs as Potential Probes for Biological Systems

The synthesis of analogs of this compound serves to probe its biological function and identify key interactions. By systematically altering specific parts of the molecule, researchers can investigate the role of each functional group in target binding and cellular activity.

For example, synthesizing an analog where the chlorine atom is replaced with a hydrogen would help to elucidate the importance of the halogen in the molecule's activity. Similarly, analogs with different substitution patterns on the phenyl ring can provide insights into the required geometry for optimal interaction with the biological target.

The development of fluorescently labeled or biotinylated analogs can create powerful chemical probes to visualize the compound's localization within cells, identify its binding partners through pull-down assays, and facilitate mechanistic studies.

Comparative Analysis with Established Reference Compounds

The sulfonamide moiety is a well-established pharmacophore present in a wide array of clinically used drugs, including antibacterial agents, diuretics, and carbonic anhydrase inhibitors. nih.govresearchgate.net A comparative analysis of this compound with these established compounds is essential to understand its potential therapeutic niche.

Comparison with Carbonic Anhydrase Inhibitors:

Unsubstituted aromatic sulfonamides are known inhibitors of the zinc enzyme carbonic anhydrase (CA). nih.govresearchgate.net Compounds like sulfanilamide (B372717) have been foundational in the development of CA inhibitors. nih.gov The presence of the unsubstituted sulfamoyl group in this compound suggests that it may also exhibit inhibitory activity against one or more of the various CA isozymes. Comparative in vitro assays against a panel of human CA isozymes would be necessary to determine its potency and selectivity profile relative to clinically used CA inhibitors like acetazolamide (B1664987) and dorzolamide.

Comparison with other Propanamide-Containing Compounds:

The 3-chloropropanamide moiety is also found in other biologically active molecules. For instance, various N-substituted propanamides have been investigated for their potential as antimicrobial and anticancer agents. A comparative analysis with these compounds would help to delineate whether the biological activity of this compound is primarily driven by the sulfonamide group, the chloropropanamide side chain, or a synergistic effect of both.

Below is a data table comparing this compound with structurally related compounds.

| Compound Name | CAS Number | Molecular Formula | Key Structural Features |

| This compound | 949984-45-6 | C₉H₁₁ClN₂O₃S | meta-sulfamoylphenyl, 3-chloropropanamide |

| 3-chloro-N-(4-sulfamoylphenyl)propanamide | Not Available | C₉H₁₁ClN₂O₃S | para-sulfamoylphenyl, 3-chloropropanamide |

| Sulfanilamide | 63-74-1 | C₆H₈N₂O₂S | para-aminobenzenesulfonamide |

| Acetazolamide | 59-66-5 | C₄H₆N₄O₃S₂ | Acetylated thiadiazole sulfonamide |

| 3-chloro-N-phenylpropanamide | 5874-80-6 | C₉H₁₀ClNO | N-phenyl, 3-chloropropanamide |

Future Research Directions and Unexplored Avenues

Investigation of Novel Biological Targets for Sulfonamide-Based Compounds

The therapeutic utility of sulfonamides has historically been anchored to their inhibitory action on two main classes of enzymes: dihydropteroate (B1496061) synthase (DHPS) in bacteria, which is fundamental to their antibacterial effect nih.govnih.gov, and carbonic anhydrases (CAs) in humans, leading to treatments for conditions like glaucoma and epilepsy. frontiersin.orgnih.govmdpi.com However, the chemical diversity of sulfonamide derivatives suggests their potential to interact with a much broader range of biological targets. A crucial future direction for 3-chloro-N-(3-sulfamoylphenyl)propanamide is the systematic screening against novel and underexplored protein targets.

Expanding beyond the classical targets, research has shown that sulfonamide-containing molecules can modulate the activity of various other enzymes and receptors critical in human disease. For instance, different sulfonamide derivatives have demonstrated inhibitory activity against:

Protein Tyrosine Phosphatase 1B (PTP1B) , a key regulator in insulin (B600854) signaling pathways, making it a target for type 2 diabetes and obesity. researchgate.net

α-glucosidase and α-amylase , enzymes involved in carbohydrate digestion, also presenting a therapeutic avenue for diabetes. rsc.org

Butyrylcholinesterase (BChE) , an enzyme implicated in the progression of Alzheimer's disease. tandfonline.com

Anoctamin 1 (ANO1) , a calcium-activated chloride channel, where inhibitors have shown potential for treating osteoporosis. acs.org

Cancer-related targets , such as sphingosine-1-phosphate receptor 1 (S1PR1) and eukaryotic elongation factor 2 kinase (eEF2K), have been successfully modulated by complex sulfonamides, highlighting their potential in oncology. mdpi.com

Future research should involve broad-based pharmacological profiling of this compound and its derivatives. This would entail screening against diverse panels of kinases, proteases, phosphatases, and ion channels to identify unexpected "hit" activities. The unique meta-substitution of the sulfamoyl group, as opposed to the more common para-substitution nih.gov, along with the reactive chloro-propanamide tail, could confer a distinct binding profile, potentially leading to the discovery of first-in-class inhibitors for new biological targets.

Advanced Synthetic Methodologies for Complex Derivatives

The traditional synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with a primary or secondary amine. nih.gov While effective, this method can be limiting when constructing highly functionalized and complex molecules. To fully explore the therapeutic potential of the this compound scaffold, the application of advanced synthetic methodologies is essential. These modern techniques can provide greater efficiency, modularity, and access to chemical diversity.

Key advanced methods applicable to this scaffold include:

Palladium-Catalyzed Cross-Coupling Reactions: Techniques like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling have revolutionized the formation of carbon-nitrogen and carbon-sulfur bonds. These reactions allow for a convergent synthesis strategy, where different fragments of the molecule can be prepared separately and then joined together under mild conditions. nih.govmit.edu This approach would enable the rapid generation of a library of derivatives by varying the aromatic core or the substituents on the amide nitrogen, offering significant advantages in functional group tolerance over classical methods. mit.edu

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves reaction yields. nih.gov This technology is particularly effective for palladium-catalyzed reactions, including carbonylations to produce acyl sulfamides, and can accelerate the synthesis of diverse compound libraries for screening. nih.govabo.firesearchgate.net

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to improved safety, scalability, and product purity. This methodology would be ideal for optimizing the synthesis of a lead candidate derived from this compound for larger-scale production.

By leveraging these modern synthetic tools, chemists can efficiently create a wide array of complex analogues of this compound. The chloro- group on the propanamide tail serves as a versatile synthetic handle for introducing further complexity and diversity, allowing for the exploration of a much broader chemical space.

Application of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is transforming modern drug discovery by enhancing the precision and efficiency of identifying and developing new therapeutics. researchgate.net For a scaffold like this compound, AI and ML can be powerful allies in navigating the vast chemical space to design derivatives with optimized therapeutic properties.

Future research can harness AI and ML in several key areas:

Predictive Modeling and Virtual Screening: ML algorithms can be trained on existing datasets of sulfonamides to build predictive models for biological activity and physicochemical properties. tandfonline.com For example, a model could predict the binding affinity of a designed derivative against a specific target, such as butyrylcholinesterase. tandfonline.com These models can then be used for the virtual screening of immense digital libraries of compounds, prioritizing a smaller, more manageable set of molecules for synthesis and in vitro testing. tandfonline.com This approach significantly reduces the time and cost associated with hit identification.

De Novo Drug Design: Generative AI models can design novel molecules from scratch, optimized against a predefined set of parameters. By providing the this compound scaffold as a starting point, these algorithms could generate new derivatives predicted to have high potency, selectivity, and favorable drug-like properties (e.g., ADMET—absorption, distribution, metabolism, excretion, and toxicity).

ADMET Prediction: A major cause of failure in drug development is an unfavorable safety or pharmacokinetic profile. AI-driven tools can predict potential toxicity, metabolic liabilities, and other ADMET parameters early in the design phase, allowing researchers to deprioritize or modify compounds with a high risk of failure. researchgate.net

Data-Driven Hypothesis Generation: ML can analyze complex datasets from high-throughput screening and multi-omics experiments to identify subtle patterns and relationships that may not be apparent to human researchers. This can help generate new hypotheses about a compound's mechanism of action or identify novel biomarkers for its activity. nih.gov

By integrating these computational strategies, the development of derivatives of this compound can become a more targeted, data-driven, and efficient process, increasing the probability of discovering a successful clinical candidate.

Exploration of Structure-Function Relationships in Novel Biological Contexts

A deep understanding of the relationship between a molecule's three-dimensional structure and its biological function is the cornerstone of rational drug design. For this compound, a systematic exploration of its structure-function relationships (SFR) is a critical avenue for future research. This involves synthesizing a focused library of analogues where specific parts of the molecule are systematically modified and then evaluating their biological activity against newly identified targets.

Key structural modifications and the insights they could provide include:

The Phenyl Ring: The substitution pattern on the central phenyl ring is a critical determinant of biological activity. Introducing various electron-donating or electron-withdrawing groups at different positions can profoundly impact the molecule's electronic properties and its ability to form key interactions (e.g., hydrogen bonds, π-π stacking) with a target protein. nih.gov

The Sulfonamide Linker: The sulfonamide group itself is often crucial for binding, particularly in metalloenzymes where it can coordinate with a catalytic metal ion, such as the zinc ion in carbonic anhydrases. nih.govmdpi.com Investigating bioisosteric replacements for the sulfonamide group could modulate activity and improve properties like solubility or metabolic stability.

The N-Acyl Side Chain: The 3-chloropropanamide moiety is a key feature of this compound. Altering the length of the alkyl chain, replacing the chlorine with other halogens or functional groups, or introducing cyclic structures can influence the molecule's conformation, lipophilicity, and ability to occupy specific pockets within a binding site. The chlorine atom also acts as a reactive handle for covalent modification of a target protein, an avenue that could be explored for developing highly potent and selective irreversible inhibitors.

By combining the synthesis of these targeted derivatives with robust biological and biophysical assays (e.g., enzyme kinetics, isothermal titration calorimetry, X-ray crystallography), researchers can build detailed SFR models. researchgate.netacs.org These models are indispensable for optimizing a lead compound, enhancing its potency and selectivity, and fine-tuning its pharmacokinetic profile to create a viable drug candidate. mdpi.com

Q & A

Q. Optimization strategies :

- Scalability : Continuous flow reactors improve yield and reduce waste in large-scale synthesis .

- Purification : Column chromatography or recrystallization ensures high purity (>95%) .

What spectroscopic and crystallographic methods are recommended for confirming the structure and purity of this compound?

Answer:

Primary techniques :

- NMR spectroscopy : H and C NMR confirm the presence of the sulfamoylphenyl group (δ 7.3–7.8 ppm for aromatic protons) and the propanamide backbone (δ 2.5–3.5 ppm for CHCl) .

- IR spectroscopy : Peaks at ~1650 cm (amide C=O) and ~1330 cm (S=O stretching) validate functional groups .

- X-ray crystallography : Resolves bond lengths (e.g., C-Cl: 1.76 Å) and dihedral angles (15.0° between benzene and amide planes), critical for understanding molecular conformation .

Q. Purity assessment :

- HPLC : Retention time consistency and peak integration ensure >95% purity.

- Elemental analysis : Matches theoretical vs. experimental C, H, N, S, and Cl content .

How can researchers resolve contradictions in reported biological activities across studies?

Answer:

Contradictions often arise from variations in assay conditions or target specificity. Methodological approaches include:

- Standardized assays : Reproduce results using uniform protocols (e.g., fixed IC measurement conditions for enzyme inhibition) .

- Target validation : Use CRISPR/Cas9 knockout models to confirm specificity for carbonic anhydrase isoforms, a common target for sulfonamide derivatives .

- Meta-analysis : Compare structural analogs (e.g., 3-chloro-N-(4-methoxyphenyl)propanamide) to identify SAR trends affecting activity .

Example : Discrepancies in anti-inflammatory activity may stem from differences in cell lines (RAW 264.7 vs. THP-1) or endotoxin contamination .

What computational approaches are suitable for predicting interactions of this compound with biological targets?

Answer:

- Molecular docking : Use software like AutoDock Vina to model binding to carbonic anhydrase IX (PDB ID: 3IAI). Focus on sulfamoyl interactions with Zn in the active site .

- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) to assess binding free energy (ΔG) .

- QSAR models : Corrogate electronic parameters (e.g., Hammett σ for the chloro group) with inhibitory activity to design optimized analogs .

Validation : Cross-check docking poses with crystallographic data (e.g., hydrogen bonds between NH sulfamoyl and Thr) .

What safety precautions are necessary when handling this compound in the laboratory?

Answer:

Q. Emergency protocols :

- Spills : Absorb with vermiculite, place in sealed containers, and label as hazardous.

- Exposure : Rinse skin with water for 15 minutes; seek medical attention if irritation persists .

How does the crystal structure inform the compound's reactivity and potential as a drug candidate?

Answer:

The crystal structure (space group ) reveals:

- Intermolecular interactions : N–H⋯O hydrogen bonds (2.89 Å) and π-π stacking (3.74 Å) stabilize the lattice, suggesting solid-state stability .

- Conformational flexibility : The 15.0° dihedral angle between aromatic and amide planes allows adaptive binding to enzyme pockets .

Q. Implications for drug design :

- Bioavailability : Low polar surface area (PSA = 85 Å) predicts moderate membrane permeability.

- Metabolic stability : The chloro group resists oxidative metabolism, enhancing half-life in vivo .

Table 1. Key Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHClNOS | |

| Molecular Weight | 262.72 g/mol | |

| Melting Point | 168–170°C (decomp.) | |

| LogP (Octanol-Water) | 1.89 | Predicted |

| Hydrogen Bond Donors | 2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.